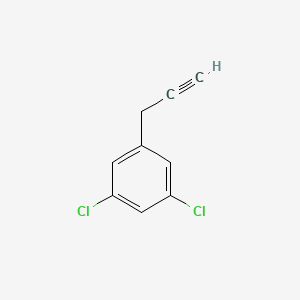

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKBMPMOUPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. This molecule, featuring a dichlorinated benzene ring coupled to a propargyl group, presents a versatile scaffold for further chemical modifications, making it a compound of interest for applications in medicinal chemistry and materials science. This document outlines a feasible synthetic route, detailed experimental protocols, and expected characterization data.

Synthetic Approach

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this proposed synthesis, the readily available 1,3-dichloro-5-iodobenzene is coupled with a suitable propargyl synthon.

Table 1: Proposed Reaction Scheme and Reagents

| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Product |

| 1,3-dichloro-5-iodobenzene | Propargyl alcohol or Propyne | PdCl₂(PPh₃)₂, CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | This compound |

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for Sonogashira reactions.[1][2]

Materials:

-

1,3-dichloro-5-iodobenzene

-

Propargyl alcohol (or a suitable propyne source)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dichloro-5-iodobenzene (1.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF as the solvent, followed by anhydrous triethylamine (2.0 eq).

-

To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data is summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 3H, Ar-H), 3.50 (d, J = 2.4 Hz, 2H, -CH₂-), 2.20 (t, J = 2.4 Hz, 1H, ≡C-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0 (C-Ar), 135.0 (C-Ar-Cl), 129.0 (C-Ar-H), 127.0 (C-Ar-H), 80.0 (≡C-), 72.0 (≡C-H), 25.0 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~3300 (≡C-H stretch), ~2120 (C≡C stretch), ~1580, 1470 (C=C aromatic stretch), ~850, 780 (C-Cl stretch) |

| Mass Spec. (EI) | m/z (%) = 184/186/188 [M⁺] (isotope pattern for 2 Cl), 149 [M-Cl]⁺, 113 [M-2Cl-H]⁺ |

Note: The predicted NMR chemical shifts are based on the analysis of similar substituted benzene derivatives and general NMR principles.[3][4][5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Characterization Logic

The logical flow for the structural confirmation of the final product is depicted in the diagram below.

References

- 1. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

A comprehensive search of publicly available scientific databases and literature has revealed no specific data for the physical and chemical properties, synthesis, reactivity, experimental protocols, or biological activity of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene.

This lack of information suggests that the compound may be a novel chemical entity, a rarely synthesized intermediate, or a proprietary molecule not yet described in open scientific literature. While data for structurally related compounds, such as those with different substitution patterns or functional groups, are available, this information cannot be reliably extrapolated to the specific molecule of interest.

For researchers, scientists, and drug development professionals, this indicates a potential area for novel research. The synthesis and characterization of this compound, followed by the investigation of its physical, chemical, and biological properties, could lead to new discoveries. The presence of the propargyl group, a versatile functional group in organic chemistry, suggests potential for applications in click chemistry, materials science, and as a building block for more complex molecules, including pharmacologically active agents.

Given the absence of experimental data, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. Any attempt to do so would be speculative and not based on verified scientific information.

It is recommended that any party interested in this specific compound initiate a research program to synthesize and characterize it. Standard organic chemistry techniques for the formation of carbon-carbon bonds, such as Sonogashira coupling between a 1,3-dichloro-5-halobenzene and propargyl alcohol or a protected version thereof, could be a viable synthetic route. Following a successful synthesis, a full suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, would be required to confirm the structure and purity. Subsequent studies could then elucidate its physical properties (melting point, boiling point, solubility, etc.), chemical reactivity, and explore its potential biological activities.

1,3-dichloro-5-(prop-2-yn-1-yl)benzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,3-dichloro-5-(prop-2-yn-1-yl)benzene is not readily found in commercial databases or the scientific literature. As such, an official CAS number has not been assigned. The following guide is a theoretical exploration of its molecular structure, potential synthetic pathways, and estimated properties, based on established chemical principles and data for analogous compounds.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at the meta positions (1 and 3) and a propargyl group (prop-2-yn-1-yl) at the 5-position.

Molecular Formula: C₉H₆Cl₂

Molecular Weight: 185.05 g/mol

Canonical SMILES: C1=C(C=C(C(=C1)Cl)CC#C)Cl

InChI Key: InChI=1S/C9H6Cl2/c1-2-3-6-4-7(10)5-8(11)9(6)1/h1,4-5H,3H2

A table summarizing the predicted physicochemical properties of this compound is provided below. These values are computational estimates and await experimental verification.

| Property | Predicted Value | Notes |

| Boiling Point | ~250-270 °C | Estimated based on similar dichlorinated aromatic compounds. |

| Melting Point | Not available | Difficult to predict accurately; likely a low-melting solid or liquid. |

| Density | ~1.25-1.35 g/cm³ | Based on related dichlorinated alkylbenzenes. |

| LogP | ~4.0-4.5 | Indicates high lipophilicity. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone). | Typical for nonpolar aromatic compounds. |

Proposed Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are outlined below. These are based on well-established organic chemistry reactions.

A direct approach to introduce the propargyl group is through a Friedel-Crafts alkylation reaction, using 1,3-dichlorobenzene and a propargyl halide.

Caption: Proposed Friedel-Crafts Alkylation Workflow.

Hypothetical Experimental Protocol:

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM), add 1,3-dichlorobenzene.

-

Add propargyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring it over ice-water.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product would likely be a mixture of isomers and require purification by column chromatography to isolate the desired this compound.

A more regioselective approach would involve a Sonogashira coupling of a suitable halogenated precursor with a terminal alkyne. This would require the synthesis of a 1,3-dichloro-5-halobenzene, where the third halogen is more reactive in cross-coupling (e.g., iodine).

Caption: Proposed Sonogashira Coupling Workflow.

Hypothetical Experimental Protocol:

-

To a solution of 1,3-dichloro-5-iodobenzene in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst.

-

Add an amine base, such as triethylamine (Et₃N), to the mixture.

-

Bubble propyne gas through the solution, or add a suitable propyne surrogate.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove catalyst residues, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield this compound.

Logical Relationship of Synthetic Strategies

The choice between these synthetic pathways involves a trade-off between the number of steps and the selectivity of the reaction.

Caption: Comparison of Synthetic Route Logic.

Potential Applications in Drug Discovery

The this compound scaffold contains several features of interest to medicinal chemists:

-

Dichlorinated Aromatic Ring: This motif is common in bioactive molecules and can modulate lipophilicity, metabolic stability, and binding interactions.

-

Propargyl Group: The terminal alkyne is a versatile functional group for further chemical modification via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the attachment of various pharmacophores, solubility enhancers, or reporter tags.

This compound could serve as a valuable building block for the synthesis of novel small molecules for screening in various therapeutic areas. The alkyne handle provides a straightforward method for creating focused libraries of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Data and Analysis of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene: A Technical Overview

This technical guide provides a detailed prediction of the spectroscopic characteristics of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene for researchers, scientists, and professionals in drug development. The guide includes predicted data tables, general experimental methodologies, and visualizations of the chemical structure and analytical workflow.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound are summarized in the following tables. These predictions are derived from the analysis of its constituent parts: a 1,3,5-trisubstituted dichlorobenzene ring and a propargyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | t, J ≈ 1.8 Hz | 1H | H-5 |

| ~ 7.15 | d, J ≈ 1.8 Hz | 2H | H-2, H-6 |

| ~ 3.50 | d, J ≈ 2.5 Hz | 2H | H-7 (CH₂) |

| ~ 2.25 | t, J ≈ 2.5 Hz | 1H | H-9 (≡CH) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140.0 | C-4 |

| ~ 135.0 | C-1, C-3 |

| ~ 129.0 | C-5 |

| ~ 127.0 | C-2, C-6 |

| ~ 80.0 | C-8 (C≡CH) |

| ~ 72.0 | C-9 (C≡C H) |

| ~ 32.0 | C-7 (CH₂) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H stretch |

| ~ 3080 | Medium | Aromatic C-H stretch |

| ~ 2120 | Weak | C≡C stretch |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 880 | Strong | Aromatic C-H out-of-plane bend (1,3,5-subst.) |

| ~ 800 - 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186/188/190 | 100 / 65 / 10 | [M]⁺ (Molecular ion) |

| 151/153 | High | [M - Cl]⁺ |

| 147 | High | [M - CH₂C≡CH]⁺ |

| 111 | Medium | [M - Cl - CH₂C≡CH]⁺ |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) is expected to be in a 9:6:1 ratio for the molecular ion and any fragments containing both chlorine atoms.

Visualization of Structure and Workflow

To aid in the interpretation of the predicted NMR data, the chemical structure of this compound with atom numbering is provided below. Additionally, a general workflow for the spectroscopic analysis of a novel compound is illustrated.

Caption: Chemical structure of this compound with atom numbering.

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are general methodologies for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[2]

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 500 MHz for protons.[3] For ¹³C NMR, proton-decoupled spectra are standard to simplify the spectrum to single lines for each unique carbon atom.[2]

-

Data Processing: The acquired free induction decay (FID) signals are processed using a Fourier transform to generate the frequency-domain NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum would be recorded over a typical range of 4000-400 cm⁻¹.[1] A background spectrum is typically run first and subtracted from the sample spectrum.

-

Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with the vibrations of specific functional groups in the molecule.[4]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, and ions would be generated, typically using Electron Ionization (EI). EI involves bombarding the sample with a high-energy electron beam, which causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often inducing fragmentation.[5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum. The fragmentation pattern provides valuable information about the structure of the molecule.[6]

References

Reactivity of the Terminal Alkyne in 1,3-dichloro-5-(prop-2-yn-1-yl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal alkyne moiety in 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the reactive nature of its terminal alkyne. This document outlines key reactions, presents quantitative data from analogous systems, provides detailed experimental protocols, and illustrates reaction pathways and workflows.

Core Reactivity of the Terminal Alkyne

The terminal alkyne in this compound is characterized by its sp-hybridized carbon atoms, which impart significant electrophilicity and acidity to the terminal proton.[1] This enables a range of important chemical transformations. The electron-withdrawing nature of the 1,3-dichlorophenyl substituent is expected to slightly increase the acidity of the terminal alkyne proton, potentially influencing reaction rates. The primary reactions involving this functional group are palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions (Click Chemistry), and hydration reactions.

Key Reactions and Quantitative Data

The terminal alkyne of this compound is anticipated to readily participate in several high-yield chemical transformations. The following tables summarize expected yields based on data for structurally similar compounds.

Table 1: Predicted Yields for Sonogashira Coupling Reactions

| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |

| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 55 | 85-95 |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 55 | 80-90 |

| 3-Iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 55 | 75-85 |

Data synthesized from analogous reactions reported in the literature.[2][3]

Table 2: Predicted Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Partner | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Expected Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| Phenyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| 1-Azido-4-methylbenzene | [Cu(CH₃CN)₄]PF₆ | TBTA | CH₂Cl₂ | Room Temp | >90 |

Data synthesized from analogous reactions reported in the literature.[4][5]

Table 3: Predicted Outcomes for Hydration Reactions

| Reagent System | Expected Product | Regioselectivity |

| H₂SO₄, H₂O, HgSO₄ | 1-(3,5-dichlorophenyl)propan-2-one | Markovnikov |

| 1. Sia₂BH; 2. H₂O₂, NaOH | 1-(3,5-dichlorophenyl)propan-2-al | Anti-Markovnikov |

Predicted outcomes based on established principles of alkyne hydration.[1]

Experimental Protocols

Detailed methodologies for key reactions of this compound are provided below.

Sonogashira Coupling: Synthesis of 1,3-dichloro-5-(3-phenylprop-1-yn-1-yl)benzene

Objective: To couple this compound with iodobenzene to form a diaryl alkyne.

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF as the solvent, followed by anhydrous Et₃N (2.0 eq).

-

Add iodobenzene (1.1 eq) to the mixture via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 55 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,3-dichloro-5-(3-phenylprop-1-yn-1-yl)benzene.[2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of a 1,2,3-Triazole

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via a "click" reaction with benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC. These reactions are typically complete within 1-24 hours.[5]

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product can often be purified by simple filtration or recrystallization, though column chromatography may be used if necessary.[4]

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanisms of the key reactions and a general experimental workflow.

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: General experimental workflow for the synthesis and purification of derivatives.

References

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

Potential Biological Activities of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene and its derivatives. In the absence of direct experimental data on this specific scaffold, this paper extrapolates potential therapeutic applications and mechanisms of action by examining structurally related compounds. This analysis focuses on the cytotoxic, antimicrobial, and enzyme-inhibitory properties frequently associated with the dichlorobenzene and propargyl moieties. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are provided to guide future research in this area.

Introduction

The confluence of a di-substituted halogenated aromatic ring and a reactive propargyl group in this compound suggests a molecule with significant potential for biological activity. The dichlorobenzene moiety is a common feature in many bioactive compounds, contributing to lipophilicity and metabolic stability. The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions and can also act as a Michael acceptor or a covalent warhead for enzyme inhibition. This guide synthesizes information from studies on analogous structures to build a case for the potential pharmacological relevance of this class of compounds.

Potential Biological Activities and Mechanisms of Action

Based on the analysis of structurally similar compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects.

Anticancer Activity

The presence of the propargyl group in various molecules has been associated with cytotoxic effects against cancer cell lines. For instance, propargylated 5-fluoro-2'-deoxyuridine analogues have demonstrated significant cytotoxic activity in cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines.[1] The mechanism often involves the inhibition of key cellular processes or enzymes. It is plausible that this compound derivatives could exhibit similar anticancer properties, potentially through the alkylation of biological macromolecules within cancer cells.

Aromatic structures bearing triazole and thiadiazole motifs, which can be synthesized from terminal alkynes like the propargyl group, have shown potent anticancer activity.[2] For example, certain benzene homologues with these additions have exhibited strong potency against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds showing inhibitory activity against histone demethylase LSD1.[2] This suggests a potential avenue for derivatization of the propargyl group to enhance and direct cytotoxic activity.

Antimicrobial Properties

Chlorinated aromatic compounds have a history of use as antimicrobial agents. The electrophilic nature of such compounds can lead to interactions with nucleophilic sites on essential biomolecules in microbes, disrupting their function.[3] There is evidence that compounds with a dichlorobenzene scaffold exhibit antimicrobial activity against specific bacterial strains.[3] The addition of a propargyl group could modulate this activity, potentially enhancing potency or broadening the spectrum of activity.

Enzyme Inhibition

The propargyl group is a known feature in a number of enzyme inhibitors. The terminal alkyne can act as a precursor to a reactive allene that can covalently modify an enzyme's active site. This mechanism is exploited in certain monoamine oxidase (MAO) inhibitors. Given this precedent, it is conceivable that derivatives of this compound could be designed as inhibitors for various enzyme targets, depending on the overall structure and pharmacophoric features.

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a reference for potential efficacy.

Table 1: Cytotoxic Activity of Propargylated 5-fluoro-2'-deoxyuridine Analogues [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | HeLa | Data not specified |

| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | KB | Data not specified |

| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | MCF-7 | Data not specified |

Note: The original study states the compound displayed the highest activity, which was higher than the parent nucleoside, but does not provide specific IC50 values in the abstract.

Table 2: Cytotoxic and LSD1 Inhibitory Activity of Benzene Homologues with Triazole/Thiadiazole Motifs [2]

| Compound | Cancer Cell Line | IC50 (µM) | LSD1 IC50 (µM) |

| Compound 27 | MCF-7 | 1.52 | 0.046 |

| Compound 21 | HepG2 | 2.36 | Not Specified |

| Compound 23 | Not Specified | Not Specified | 0.065 |

| Compound 22 | Not Specified | Not Specified | 0.074 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound derivatives.

Synthesis of Propargylated Derivatives

A general method for the O-alkylation to introduce a propargyl group involves the reaction of a hydroxyl-containing precursor with propargyl bromide in the presence of a weak base.[1]

-

Reaction: The hydroxy compound is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Reagents: Potassium carbonate (K2CO3) is added as a weak base, followed by the addition of propargyl bromide.

-

Conditions: The reaction mixture is stirred at room temperature for a specified period.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and evaluation of the potential biological activities of this compound derivatives.

Caption: General workflow from synthesis to biological evaluation.

Caption: Tiered approach for anticancer activity screening.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, a strong rationale for their investigation can be constructed from the known properties of structurally related molecules. The combination of the dichlorobenzene core and the versatile propargyl group suggests potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the pharmacological potential of this promising class of compounds. Further synthesis and rigorous biological evaluation are warranted to validate these hypotheses.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-5-(trichloromethyl)benzene | 86241-47-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene in Common Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive framework for determining the solubility and stability of the novel compound 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols and data presentation formats to enable researchers to generate and standardize these crucial physicochemical parameters.

Introduction

This compound is a halogenated aromatic compound containing a reactive propargyl group. Its structural features suggest potential applications in medicinal chemistry and materials science, where understanding its solubility and stability is paramount for formulation, storage, and biological testing. This guide presents standardized methodologies for characterizing these properties in a range of common laboratory solvents.

Predicted Solubility Profile

Based on its chemical structure—a dichlorinated benzene ring (lipophilic) and a propargyl group (moderately polar)—this compound is anticipated to exhibit good solubility in non-polar and moderately polar organic solvents. Solubility in polar protic solvents like water is expected to be low. The following table outlines a proposed panel of solvents for solubility determination.

Table 1: Proposed Solvents for Solubility Determination

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Moderate to High | "Like dissolves like" principle; suitable for non-polar aromatic compounds. |

| Toluene | High | Aromatic solvent, likely to have strong affinity for the benzene ring. | |

| Polar Aprotic | Dichloromethane | High | Good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | High | Effective at solvating both polar and non-polar moieties. | |

| Acetonitrile | Moderate | Common solvent in chromatography and synthesis. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar, excellent solvent for a wide range of organic molecules. | |

| Polar Protic | Ethanol | Moderate | Capable of hydrogen bonding, may interact with the alkyne group. |

| Methanol | Moderate | Similar to ethanol but more polar. | |

| Water | Low | The large non-polar surface area is expected to limit aqueous solubility. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol is adapted from standard pharmaceutical guidelines for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, purity >95%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Time-Course Analysis

This protocol outlines a method to assess the chemical stability of this compound in solution over time.

Objective: To evaluate the degradation of this compound in different solvents under specified storage conditions.

Materials:

-

Stock solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

-

Amber glass vials with screw caps.

-

Temperature- and humidity-controlled stability chambers.

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

-

Prepare stock solutions of the compound in each solvent of interest.

-

Aliquot the solutions into amber glass vials and cap tightly.

-

Store the vials under different conditions, for example:

-

Refrigerated (2-8 °C)

-

Room temperature (25 °C / 60% Relative Humidity)

-

Accelerated conditions (40 °C / 75% Relative Humidity)[1].

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for each condition.

-

Analyze the sample by HPLC-PDA or HPLC-MS.

-

Quantify the remaining parent compound and identify any potential degradation products.

-

Calculate the percentage of the parent compound remaining at each time point.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 2: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Experimental Data | Experimental Data |

| Toluene | Experimental Data | Experimental Data |

| Dichloromethane | Experimental Data | Experimental Data |

| THF | Experimental Data | Experimental Data |

| Acetonitrile | Experimental Data | Experimental Data |

| DMSO | Experimental Data | Experimental Data |

| Ethanol | Experimental Data | Experimental Data |

| Methanol | Experimental Data | Experimental Data |

| Water | Experimental Data | Experimental Data |

Table 3: Stability of this compound in Solution (% Remaining)

| Solvent | Condition | T=0 | T=24h | T=1 week | T=1 month | Major Degradants |

| Dichloromethane | 25 °C | 100% | Data | Data | Data | Identify |

| 40 °C | 100% | Data | Data | Data | Identify | |

| Acetonitrile | 25 °C | 100% | Data | Data | Data | Identify |

| 40 °C | 100% | Data | Data | Data | Identify | |

| Ethanol | 25 °C | 100% | Data | Data | Data | Identify |

| 40 °C | 100% | Data | Data | Data | Identify |

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of this compound.

Conclusion

The protocols and data presentation formats outlined in this guide provide a standardized approach for the characterization of the solubility and stability of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for the advancement of research and development involving this compound. The anticipated low aqueous solubility and potential for degradation, particularly of the propargyl group, highlight the importance of these experimental determinations.

References

An In-depth Technical Guide to 1,3-dichloro-5-(prop-2-yn-1-yl)benzene and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,3-dichloro-5-(prop-2-yn-1-yl)benzene is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally similar analogs.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a dichlorinated benzene ring and a propargyl functional group. This unique combination of a lipophilic, metabolically stable aromatic core and a reactive terminal alkyne makes it and its analogs compelling scaffolds for investigation in medicinal chemistry and materials science. The dichloro-substitution pattern influences the molecule's electronic properties and potential interactions with biological targets, while the propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry, or as a pharmacophore itself. This document provides a detailed review of the synthesis, properties of its analogs, and potential biological activities to guide further research and development.

Synthesis and Reaction Mechanisms

The most direct and widely used method for the synthesis of aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Route: Sonogashira Coupling

The synthesis would likely start from a 1,3-dichloro-5-halobenzene (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) and propargyl alcohol or a protected version thereof, coupled using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2][4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2]

A plausible reaction scheme is as follows:

Caption: Proposed synthetic workflow for this compound via Sonogashira coupling.

Alternative Synthetic Routes

While Sonogashira coupling is the most probable method, other synthetic strategies could be envisioned. For instance, a Wittig-type reaction could be employed, though it is a multi-step process. This would involve the conversion of 3,5-dichloroacetophenone to the corresponding terminal alkyne.

Physicochemical Properties of Analogs

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dichlorobenzene | Cl-C₆H₄-Cl | C₆H₄Cl₂ | 147.00 | -17 | 180-183 |

| 1,3-Dichlorobenzene | Cl-C₆H₄-Cl | C₆H₄Cl₂ | 147.00 | -24.8 | 173 |

| 1,4-Dichlorobenzene | Cl-C₆H₄-Cl | C₆H₄Cl₂ | 147.00 | 52.7 | 174 |

Biological Activity and Signaling Pathways

Halogenated aromatic compounds are known to interact with various biological pathways, often exerting toxic effects. The primary mechanism of action for many of these compounds is through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][9][10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[8] Upon binding of a ligand, like a halogenated aromatic compound, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[8]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by halogenated aromatic compounds.

Potential Toxicological Profile

Based on analogs like para-dichlorobenzene (p-DCB), there is evidence of genotoxicity, with the compound binding covalently to DNA in mice.[11] Dichlorobenzenes are also known to have hepatotoxic effects.[5] The specific toxicological profile of this compound would require empirical testing.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira reactions.[4]

Materials:

-

1-bromo-3,5-dichlorobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and propargyl alcohol (1.1 eq).

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

-

Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

General Protocol for a Wittig Reaction to Produce an Alkene

This is a general protocol for the Wittig reaction, which could be adapted as part of a multi-step synthesis of an alkyne from a ketone.[12][13]

Materials:

-

A phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

An aldehyde or ketone (e.g., 3,5-dichloroacetophenone)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

-

Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension to form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up the reaction typically involves quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

-

The organic layers are combined, dried, and concentrated. The crude product is then purified, often by column chromatography, to separate the desired alkene from triphenylphosphine oxide, a major byproduct of the reaction.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the chemistry of its analogs, it is readily synthesizable via robust methods like the Sonogashira coupling. Its structural features suggest potential bioactivity, likely through interaction with pathways such as the AhR signaling cascade, a common target for halogenated aromatic compounds. The presence of the terminal alkyne provides a gateway for the creation of diverse chemical libraries for screening in drug discovery and other applications. Further empirical studies are warranted to fully elucidate its chemical and biological properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The different genotoxicity of p-dichlorobenzene in mouse and rat: measurement of the in vivo and in vitro covalent interaction with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Preliminary Investigation into the Synthetic Utility of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, predicted properties, and potential synthetic applications of the novel compound, 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. Due to the absence of this specific molecule in the current chemical literature, this document outlines a plausible synthetic pathway and explores its utility as a chemical building block based on the known reactivity of its constituent functional groups. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration of this and related molecules in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a terminal alkyne. This unique combination of a dichlorinated phenyl ring and a propargyl group suggests significant potential as a versatile intermediate in organic synthesis. The dichloro-substitution pattern on the aromatic ring can influence the molecule's electronic properties and provide sites for further functionalization, while also potentially enhancing metabolic stability and cell permeability in bioactive molecules.[1][2] The terminal alkyne of the propargyl group is a highly valuable functional handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira couplings, and various hydrofunctionalization reactions.[3]

This guide will detail a proposed synthetic route to this compound, present its predicted physicochemical properties, and explore its potential applications in the synthesis of more complex molecular architectures relevant to drug discovery and materials science.

Proposed Synthesis of this compound

A practical and efficient synthesis of the target compound can be envisioned through the propargylation of a Grignard reagent derived from a suitable 1,3-dichloro-5-halobenzene. A plausible two-step sequence starting from 1,3,5-trichlorobenzene is outlined below.

As this compound is a novel compound, its experimental physicochemical data are not available. The following table summarizes its predicted properties based on computational analysis.

| Property | Value |

| Molecular Formula | C₉H₆Cl₂ |

| Molecular Weight | 185.05 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~220-230 °C at 760 mmHg (estimated) |

| Density | ~1.25 g/cm³ (estimated) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols

Materials:

-

1,3,5-Trichlorobenzene

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,5-trichlorobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,3-dichloro-5-iodobenzene.

Materials:

-

1,3-Dichloro-5-iodobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Propargyl bromide (80 wt.% in toluene)

-

Iodine (crystal, as initiator)

-

Standard glassware for anhydrous reactions

Procedure:

-

Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Add a small crystal of iodine.

-

Add a solution of 1,3-dichloro-5-iodobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be required.

-

After the addition is complete, reflux the reaction mixture for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add propargyl bromide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Synthetic Utility and Potential Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group can participate in a wide array of chemical transformations, making the title compound a valuable building block for the synthesis of more complex molecules.

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This transformation is widely used in drug discovery for lead optimization, in bioconjugation, and in materials science for the synthesis of functional polymers.

The terminal alkyne can undergo palladium-copper co-catalyzed Sonogashira coupling with aryl or vinyl halides.[3][4] This reaction forms a new carbon-carbon bond, extending the carbon skeleton and allowing for the synthesis of complex conjugated systems. Such systems are of interest in the development of organic electronics and as scaffolds in medicinal chemistry.

The alkyne moiety can undergo various hydrofunctionalization reactions. For instance, hydration, typically catalyzed by gold or mercury salts, would yield the corresponding methyl ketone. Other additions, such as hydroamination or hydrothiolation, could introduce further functional diversity.

The incorporation of chlorine atoms into drug candidates is a common strategy to modulate their physicochemical properties.[5] Dichlorinated aromatic rings can enhance metabolic stability by blocking sites of oxidation and can improve membrane permeability and oral bioavailability.[1][2] The propargyl group serves as a versatile linker or a pharmacophore itself, and its derivatives, such as triazoles, are prevalent in many biologically active compounds. Therefore, this compound represents a promising starting material for the synthesis of novel therapeutic agents.

Representative Experimental Protocol for a Key Transformation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(3,5-dichlorobenzyl)-4-(phenyl)-1H-1,2,3-triazole.

Safety Information

-

This compound: As a novel compound, its toxicological properties have not been evaluated. It should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Propargyl bromide: Is a lachrymator and is toxic. It should be handled with extreme care in a fume hood.

-

Grignard reagents: Are highly reactive and pyrophoric. Reactions involving Grignard reagents should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

Conclusion

While not yet described in the scientific literature, this compound holds significant promise as a versatile synthetic intermediate. Its proposed synthesis is straightforward, utilizing well-established organometallic chemistry. The presence of both a dichlorinated aromatic ring and a terminal alkyne provides a rich platform for the generation of diverse and complex molecular architectures. This guide serves as a preliminary exploration of its synthetic potential, with the anticipation that its utility will be further demonstrated in the fields of medicinal chemistry, materials science, and beyond.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Presumed Safety, Handling, and Toxicology of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

This technical whitepaper provides a detailed overview of the presumed safety considerations, recommended handling procedures, and potential toxicological profile of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. The content is structured to offer a comprehensive resource for professionals in research and development.

Presumed Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds like 1,3-dichlorobenzene, the following GHS classifications are anticipated for this compound.

Table 1: Presumed GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data extrapolated from safety information for 1,3-dichlorobenzene and other chlorinated aromatic compounds.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for 1,3-dichlorobenzene to provide an estimate of the physical and chemical properties.

Table 2: Physical and Chemical Properties of 1,3-Dichlorobenzene

| Property | Value |

| Melting Point | -24 °C / -11.2 °F[1] |

| Boiling Point | 172 - 173 °C / 341.6 - 343.4 °F @ 760 mmHg[1] |

| Flash Point | 67 °C / 152.6 °F[1] |

| Density | 1.288 g/cm³ |

Handling and Storage

Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

-

Store locked up.[6]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. The following information is based on data for 1,3-dichlorobenzene and other related compounds.

Table 3: Toxicological Data for 1,3-Dichlorobenzene

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 500 - 2000 mg/kg |

| LC50 | Rat | Inhalation | > 5.5 mg/L (4h) |

| LD50 | Rabbit | Dermal | > 2000 mg/kg |

-

Acute Effects: Harmful if swallowed or inhaled.[1] Causes skin and serious eye irritation. May cause respiratory irritation. Inhalation of vapors may cause irritation of the respiratory tract.[7]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[3][8]

-

Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][5]

-

Mutagenicity: Information not available.

-

Reproductive Toxicity: Information not available.

Experimental Protocols

As no specific experimental data for this compound is available, a generalized workflow for assessing the acute oral toxicity of a novel chemical is provided below.

Workflow for Acute Oral Toxicity Assessment (e.g., OECD TG 423)

Logical Relationships in Chemical Safety Management

A systematic approach is crucial for managing the risks associated with handling novel chemical entities.

First-Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustible material.[1] Containers may explode when heated.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Ecological Information

-

Toxicity: Presumed to be toxic to aquatic life with long-lasting effects.[1]

-

Persistence and Degradability: May persist in the environment based on information for similar compounds.[1]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. novachem.com [novachem.com]

- 7. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. quimica.ypf.com [quimica.ypf.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene with a terminal alkyne. The Sonogashira coupling is a powerful cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

The protocol provided below is a representative example based on established methodologies for the Sonogashira coupling of challenging aryl chlorides. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more robust catalytic systems and higher reaction temperatures to achieve good yields.[2][3]

Experimental Principle

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also can serve as the solvent.[1][4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Solvent (e.g., Toluene or DMF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and the base (e.g., triethylamine, 2-3 equiv) to the flask via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80-100 °C for aryl chlorides) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Representative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl chlorides, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ / XPhos | Pd/C |

| Copper Co-catalyst | CuI | CuI | - (Copper-free) |

| Base | Triethylamine (TEA) | K₂CO₃ | Cs₂CO₃ |

| Solvent | Toluene | Dioxane | DMF |

| Temperature | 80 °C | 100 °C | 110 °C |

| Reaction Time | 12-24 h | 18 h | 24 h |

| Representative Yield | Moderate to Good | Good to Excellent | Moderate |

Note: These are generalized conditions and may require optimization for the specific substrate. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands such as XPhos can be beneficial.[3] Copper-free Sonogashira protocols are also available and may be advantageous in certain applications to avoid issues with alkyne homocoupling.[3]

Signaling Pathway Diagram (Conceptual)

While not a biological signaling pathway, the following diagram illustrates the key catalytic cycles in a typical copper-co-catalyzed Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes are intended to serve as a guide. The specific reaction conditions may need to be optimized for different terminal alkynes and desired product yields.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile building block is particularly useful in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science. The dichloro-substitution pattern offers a handle for further functionalization and can influence the physicochemical properties of the resulting triazole products.

Introduction to CuAAC Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts.[1] The CuAAC reaction is characterized by its remarkable reliability and specificity, proceeding under mild conditions, often in aqueous environments.[2][3] The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, a stable and versatile heterocyclic scaffold.[3][4]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne, this compound. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole core is a valuable pharmacophore in drug discovery due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment. The CuAAC reaction is a powerful tool for rapidly generating libraries of diverse compounds for screening.[5] By coupling this compound with a variety of azide-containing molecules (e.g., pharmacophores, targeting ligands, or solubilizing groups), novel drug candidates can be synthesized.

In bioconjugation, CuAAC is employed to label and modify biomolecules such as proteins, nucleic acids, and lipids.[6][7] The bioorthogonal nature of the azide and alkyne groups allows for their selective reaction in complex biological systems without interfering with native biochemical processes.

Experimental Protocols

Below are generalized protocols for performing CuAAC reactions with this compound. The optimal conditions may vary depending on the specific azide partner and should be determined empirically.

Protocol 1: In Situ Generation of Copper(I) from CuSO₄ and Sodium Ascorbate

This is the most common and convenient method for performing CuAAC reactions.

Materials:

-

This compound

-

Azide counterpart

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, THF, or DMSO)

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equiv) and the azide counterpart (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 0.1-0.5 M).

-